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Compound of Interest

Compound Name:
(S)-N-Boc-3-(2-Oxo-ethyl)-

morpholine

CAS No.: 1257855-05-2

Cat. No.: B567478

Get Quote

Abstract & Strategic Importance
Morpholine is a "privileged scaffold" in kinase inhibitor design, appearing in blockbuster drugs

like Gefitinib (EGFR) and Buparlisib/BKM120 (PI3K). Its prevalence stems from a dual

pharmacological utility:

Solubility Enhancement: The basic nitrogen (pKa ~8.3) and ether oxygen improve aqueous

solubility and metabolic stability compared to phenyl or cyclohexyl analogs.

Hinge Binding: In specific kinases (notably PI3K

,

,

,

), the morpholine oxygen atom acts as a critical hydrogen-bond acceptor, interacting with the
amide backbone of Valine residues (e.g., Val851 in PI3K
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) within the ATP-binding hinge region.

This Application Note provides a rigorous guide to the chemical synthesis of these moieties,

focusing on regioselective installation and palladium remediation.

Structural Logic & Binding Mode (SAR)
Before synthesis, understanding the target orientation is critical. In PI3K inhibitors, the

morpholine is often attached to a pyrimidine or triazine core.[1]

Diagram 1: Morpholine Pharmacophore in PI3K Binding
This diagram illustrates the critical H-bond interaction driving the potency of morpholine-based

inhibitors.
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Caption:Figure 1: Pharmacophore model showing the dual role of morpholine: Hinge

interaction via the ether oxygen and scaffolding via the nitrogen.

Synthetic Methodologies
The installation of morpholine is typically achieved via two primary pathways. The choice

depends entirely on the electronic nature of the electrophile.

Table 1: Method Selection Matrix
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Feature

Method A:

(Nucleophilic Aromatic

Substitution)

Method B: Buchwald-Hartwig

Amination

Substrate Scope

Electron-deficient heterocycles

(e.g., Chloropyrimidines,

Chloronitrobenzenes).

Unactivated aryl halides,

electron-rich systems.

Key Reagents
Base (DIPEA, TEA, or

). No metal catalyst.

Pd source (

), Ligand (BINAP, Xantphos),

Strong Base (

).

Regioselectivity

Controlled by temperature and

sterics/electronics (C4 > C2 in

pyrimidines).

Controlled by leaving group

reactivity (Br > Cl) and ligand

sterics.

Purification
Simple

(Extraction/Crystallization).

Complex (Requires Pd

scavenging).

Cost Low.
High (Catalyst/Ligand costs).

[2]

Detailed Experimental Protocols
Protocol A: Regioselective on 2,4-Dichloropyrimidine
Targeting the synthesis of PI3K/mTOR cores similar to BKM120 intermediates.

Principle: In 2,4-dichloropyrimidine, the C4 position is more electrophilic than C2 due to the

para-like relationship with N1 and ortho-like relationship with N3. Nucleophilic attack occurs

preferentially at C4 at low temperatures.

Materials:

2,4-Dichloropyrimidine (1.0 equiv)[3]

Morpholine (1.05 equiv)[1][4]
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N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Procedure:

Dissolution: Charge a round-bottom flask with 2,4-dichloropyrimidine (e.g., 5.0 g, 33.5 mmol)

and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath. Crucial:

Temperature control is the primary driver of regioselectivity.

Base Addition: Add DIPEA (7.0 mL, 40.2 mmol) slowly.

Nucleophile Addition: Dissolve morpholine (3.07 g, 35.2 mmol) in DCM (10 mL). Add this

solution dropwise over 30 minutes to the reaction mixture at 0°C.

Why? Rapid addition can cause localized heating, leading to C2/C4 isomeric mixtures

(bis-substitution).

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

Monitoring: Check via TLC (Hexane:EtOAc 3:1) or LC-MS.[3] The C4-isomer (4-(2-

chloropyrimidin-4-yl)morpholine) is typically the major product (>90%).

Workup: Quench with water (50 mL). Extract the organic layer. Wash with brine, dry over

, and concentrate.

Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography if C2

isomer presence is >5%.

Protocol B: Buchwald-Hartwig Coupling for Deactivated
Systems
Used when the scaffold lacks electron-withdrawing groups.

Materials:

Aryl Bromide/Chloride (1.0 equiv)
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Morpholine (1.2 equiv)

Catalyst:

(1-2 mol%) or

Ligand: Xantphos (for chlorides) or BINAP (for bromides) (2-4 mol%)

Base:

(weak) or

(strong) (1.5 equiv)

Solvent: Toluene or 1,4-Dioxane (Degassed)

Step-by-Step Procedure:

Inert Setup: Flame-dry a Schlenk flask and cycle Argon/Nitrogen 3 times. Oxygen is the

enemy of this reaction.

Catalyst Pre-complexation: Add

and Xantphos to the flask. Add degassed Toluene. Stir for 5 mins at RT to form the active
catalytic species (often visible by color change).

Substrate Addition: Add the Aryl Halide, Morpholine, and Base (

) under a positive stream of inert gas.

Heating: Seal the vessel and heat to 90-100°C for 12-16 hours.

Workup: Cool to RT. Filter through a pad of Celite to remove insoluble salts and palladium

black. Rinse with EtOAc.

Pd Removal (Critical): See Section 5.

Purification & Palladium Scavenging
For drug development, residual Pd must be <10 ppm.[5] Standard columns are insufficient.
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Protocol:

Dissolve the crude oil from Protocol B in THF or EtOAc (10 volumes).

Add SiliaMetS® Thiol or DMT (Dimercaptotriazine) functionalized silica (0.5 equiv w/w

relative to crude mass).

Stir at 50°C for 4 hours.

Filter through a 0.45

m PTFE membrane.

Concentrate and proceed to final crystallization.

Synthetic Decision Workflow
Diagram 2: Synthesis Decision Tree
Use this logic flow to select the optimal route.
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Caption:Figure 2: Decision tree for selecting between SNAr and Metal-Catalyzed routes based

on substrate electronics and regiochemical requirements.

Troubleshooting & Expert Tips
Regioselectivity Failure (SNAr): If you observe a mixture of C2 and C4 isomers on a

pyrimidine core, your reaction is likely too hot or the addition was too fast. Lower the temp to

-78°C if necessary, or switch the solvent to THF to alter the solvation shell of the nucleophile.

Stalled Coupling (Buchwald): If the aryl chloride is unreactive, switch from

/Xantphos to Pd-PEPPSI-IPr or BrettPhos precatalysts, which are superior for sterically
hindered or electron-rich chlorides.

Morpholine Quality: Morpholine is hygroscopic. Ensure it is distilled or stored over molecular

sieves (4Å) before use in Pd-couplings to prevent catalyst poisoning.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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